molecular formula C10H16F2O3 B13626078 2,2-Difluoro-2-(1-hydroxy-4,4-dimethylcyclohexyl)acetic acid

2,2-Difluoro-2-(1-hydroxy-4,4-dimethylcyclohexyl)acetic acid

Cat. No.: B13626078
M. Wt: 222.23 g/mol
InChI Key: YFLUXYYHAWDJRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Difluoro-2-(1-hydroxy-4,4-dimethylcyclohexyl)acetic acid is an organic compound with the molecular formula C10H16F2O3. This compound is characterized by the presence of two fluorine atoms, a hydroxyl group, and a cyclohexyl ring with two methyl groups. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-2-(1-hydroxy-4,4-dimethylcyclohexyl)acetic acid typically involves the introduction of fluorine atoms into the cyclohexyl ring. One common method is the fluorination of a precursor compound using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-2-(1-hydroxy-4,4-dimethylcyclohexyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or other reduced derivatives.

    Substitution: Formation of substituted cyclohexyl derivatives.

Scientific Research Applications

2,2-Difluoro-2-(1-hydroxy-4,4-dimethylcyclohexyl)acetic acid is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying the effects of fluorinated compounds on biological systems.

    Medicine: Investigating potential therapeutic applications due to its unique chemical properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-(1-hydroxy-4,4-dimethylcyclohexyl)acetic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s stability and reactivity, making it a valuable tool in various chemical and biological studies. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    2,2-Difluoro-2-(1-hydroxycyclohexyl)acetic acid: Lacks the two methyl groups on the cyclohexyl ring.

    2,2-Difluoro-2-(1-hydroxy-4-methylcyclohexyl)acetic acid: Contains only one methyl group on the cyclohexyl ring.

    2,2-Difluoro-2-(1-hydroxy-4,4-dimethylcyclopentyl)acetic acid: Has a cyclopentyl ring instead of a cyclohexyl ring.

Uniqueness

2,2-Difluoro-2-(1-hydroxy-4,4-dimethylcyclohexyl)acetic acid is unique due to the presence of two fluorine atoms and two methyl groups on the cyclohexyl ring. These structural features contribute to its distinct chemical properties and reactivity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H16F2O3

Molecular Weight

222.23 g/mol

IUPAC Name

2,2-difluoro-2-(1-hydroxy-4,4-dimethylcyclohexyl)acetic acid

InChI

InChI=1S/C10H16F2O3/c1-8(2)3-5-9(15,6-4-8)10(11,12)7(13)14/h15H,3-6H2,1-2H3,(H,13,14)

InChI Key

YFLUXYYHAWDJRS-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(CC1)(C(C(=O)O)(F)F)O)C

Origin of Product

United States

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